9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
CAS No.: 1797296-13-9
Cat. No.: VC4386238
Molecular Formula: C12H19N3O4S
Molecular Weight: 301.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797296-13-9 |
|---|---|
| Molecular Formula | C12H19N3O4S |
| Molecular Weight | 301.36 |
| IUPAC Name | 9-(1-methylpyrazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C12H19N3O4S/c1-14-10-11(9-13-14)20(16,17)15-5-3-12(4-6-15)18-7-2-8-19-12/h9-10H,2-8H2,1H3 |
| Standard InChI Key | KOQFJNAWLSTHTM-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)S(=O)(=O)N2CCC3(CC2)OCCCO3 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a bicyclic system where oxygen and nitrogen atoms are strategically placed to influence electronic and steric properties. The sulfonyl group at position 9 is substituted with a 1-methyl-1H-pyrazol-4-yl moiety, introducing aromaticity and hydrogen-bonding capabilities.
Key Structural Features:
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Spirocyclic System: The spiro[5.5]undecane framework imposes conformational rigidity, a trait exploited in kinase inhibitor design .
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Sulfonamide Linkage: The -SO₂- group enhances solubility and serves as a hydrogen-bond acceptor, critical for target binding .
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Pyrazole Substituent: The 1-methylpyrazole contributes π-π stacking interactions and modulates metabolic stability .
Molecular Formula and Weight
Spectroscopic Data
While experimental NMR/IR data for this compound are unavailable, analogs like 9-((2,4-dichloro-5-methylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane (PubChem CID: 3774926) show characteristic signals:
Synthesis and Optimization
Retrosynthetic Pathways
The synthesis likely involves:
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Spirocyclization: Base-mediated cyclization of a diol with a secondary amine precursor .
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Sulfonylation: Reaction of the spirocyclic amine with 1-methyl-1H-pyrazole-4-sulfonyl chloride under Schotten-Baumann conditions .
Example Protocol (Analog Synthesis):
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Step 1: Condensation of 1,5-dioxa-9-azaspiro[5.5]undecane with 2,4-dichloro-5-methylbenzenesulfonyl chloride yielded 79% product .
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Step 2: Purification via silica gel chromatography (eluent: EtOAc/hexane 3:7) .
Physicochemical Properties
Solubility and Stability
| Property | Value | Method/Source |
|---|---|---|
| Aqueous Solubility | 12.7 μM (predicted, pH 7.4) | SwissADME |
| logP | 1.89 | XLogP3 |
| pKa | 6.2 (sulfonamide NH) | MarvinSketch |
Thermal Behavior
Biological Activity and Applications
Antimicrobial Screening
Spirocyclic sulfonamides exhibit broad-spectrum activity:
ADME Profile
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